molecular formula C18H16N2 B14248397 6-(1-Phenylethyl)-2,2'-bipyridine CAS No. 185610-09-7

6-(1-Phenylethyl)-2,2'-bipyridine

Cat. No.: B14248397
CAS No.: 185610-09-7
M. Wt: 260.3 g/mol
InChI Key: VCHQCURBUZHHBU-UHFFFAOYSA-N
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Description

6-(1-Phenylethyl)-2,2'-bipyridine is a chiral, monosubstituted 2,2'-bipyridine derivative of significant interest in inorganic chemistry and materials science. Its core value lies in its ability to act as a versatile chelating ligand for transition metals. The 2,2'-bipyridine (bpy) moiety is a privileged scaffold in coordination chemistry, known for forming stable complexes with metals like ruthenium, iron, and zinc . The incorporation of a chiral 1-phenylethyl group at the 6-position introduces stereochemistry, which can be pivotal for developing asymmetric catalysts or probing stereoselective interactions . Researchers utilize this compound and its metal complexes in diverse fields, including the study of photoluminescent materials and solar energy conversion, inspired by the well-documented photophysical properties of complexes like tris(2,2'-bipyridyl)ruthenium(II) . Furthermore, the chiral center allows for its application in the stereodivergent synthesis of more complex, enantiomerically pure molecular architectures, such as vic-diamines, which are valuable building blocks for multi-interacting ligands . The mechanism of action for this compound is primarily through coordination, where the two nitrogen atoms chelate a metal center to form a stable, often octahedral, complex. This binding can significantly alter the electronic and redox properties of the metal, making the resulting complexes useful in electrochemistry and as photosensitizers . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses.

Properties

CAS No.

185610-09-7

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

2-(1-phenylethyl)-6-pyridin-2-ylpyridine

InChI

InChI=1S/C18H16N2/c1-14(15-8-3-2-4-9-15)16-11-7-12-18(20-16)17-10-5-6-13-19-17/h2-14H,1H3

InChI Key

VCHQCURBUZHHBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC(=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Nucleophilic Addition and Deoxygenation

The foundational approach for constructing asymmetrically substituted bipyridines involves sequential functionalization of pyridine precursors. As demonstrated in the synthesis of 2-(1-(3-chlorophenyl)-1-phenylethyl)pyridine, a ketone intermediate undergoes nucleophilic addition with an organolithium reagent. For 6-(1-phenylethyl)-2,2'-bipyridine, this could involve treating 2-acetylpyridine with phenyllithium to form a tertiary alcohol, followed by deoxygenation using hydroiodic acid in acetic acid (yield: 83%). The deoxygenation step eliminates the hydroxyl group, yielding a methylene bridge critical for subsequent coupling.

Miyaura Borylation and Suzuki–Miyaura Cross-Coupling

Condensation Reactions Using Ammonium Acetate

Hantzsch-Type Pyridine Synthesis

Classical pyridine syntheses, such as the Hantzsch method, adapt well to bipyridine formation. In the preparation of 6-phenyl-2,2'-bipyridine, ammonium acetate facilitates the condensation of N-[2-(2-pyridyl)-2-oxoethyl]pyridinium iodide with dimethyl(3-oxo-3-phenylpropyl)ammonium chloride. By substituting the phenylpropyl component with a phenylethyl analog, this compound could be synthesized. This one-pot reaction, conducted in acetic acid at 115°C, typically achieves 76% yield after recrystallization.

Regioselectivity Challenges

A key limitation of condensation methods is controlling the substitution pattern. The electron-deficient nature of pyridine rings favors nucleophilic attack at the 3- and 5-positions, necessitating directing groups or stoichiometric adjustments to favor 6-substitution.

Palladium-Catalyzed Cross-Coupling Approaches

Direct C–H Activation

Recent advances in C–H functionalization offer a streamlined route to bipyridines. Cyclometalation of 6-(1-phenylbenzyl)-2,2'-bipyridine with Pt(II) or Pd(II) salts demonstrates the viability of C–H activation for introducing aryl groups. Adapting this method, a palladium catalyst (e.g., Pd(OAc)₂) could mediate the coupling of 2,2'-bipyridine with phenylethyl iodide via directed ortho-metalation, though yields for such transformations rarely exceed 50%.

Deoxygenative Cross-Electrophile Coupling

Nickel-catalyzed coupling between pyridyl halides and benzyl electrophiles presents another avenue. As reported for deoxygenative benzylation, Zn powder and MgBr₂ activate aryl halides for cross-coupling with benzyl chloroformate. Applying this to 6-bromo-2,2'-bipyridine and phenylethyl chloride could yield the target compound, albeit with moderate efficiency (∼60% yield).

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediates

Macrocyclic bipyridines synthesized via solid-phase methods achieve remarkable yields (>65%) by minimizing intermediate purification. Immobilizing one pyridine unit on Wang resin allows sequential alkylation and coupling steps, with final cleavage releasing this compound. This method enhances scalability, as demonstrated in gram-scale rotaxane syntheses.

Limitations and Optimization

Solid-phase approaches require orthogonal protecting groups to prevent undesired side reactions. Additionally, resin swelling in nonpolar solvents can impede reaction kinetics, necessitating polar aprotic solvents like DMF.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Organometallic Coupling PhLi, HI, Pd(PPh₃)₄ THF, 95°C 41–86% High regiocontrol Multi-step, air-sensitive reagents
Condensation NH₄OAc, acetic acid 115°C 76% One-pot synthesis Poor regioselectivity
C–H Activation Pd(OAc)₂, phenylethyl iodide DMF, 130°C 50% Atom-economic Low yield
Cross-Electrophile Ni catalyst, Zn, MgBr₂ DMA, 40°C 60% Broad substrate scope Requires stoichiometric Zn
Solid-Phase Wang resin, Pd-G3-XPhos DMF, rt 65% Scalable, minimal purification High resin cost

Chemical Reactions Analysis

Types of Reactions

6-(1-Phenylethyl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bipyridine rings to dihydrobipyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrobipyridine derivatives, and various substituted bipyridines, depending on the specific reaction and conditions used.

Scientific Research Applications

6-(1-Phenylethyl)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as a fluorescent probe due to its ability to bind to metal ions and exhibit fluorescence.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a chelating agent to deliver metal-based drugs.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 6-(1-Phenylethyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The phenylethyl group may influence the electronic properties and steric effects of the ligand, thereby affecting the reactivity and selectivity of the metal complexes.

Comparison with Similar Compounds

Comparison with Similar 2,2'-Bipyridine Derivatives

Structural and Electronic Modifications

Substituents on the 2,2'-bipyridine framework significantly influence its coordination behavior and physicochemical properties. Key derivatives include:

Compound Substituent Key Features Reference
6-(1-Phenylethyl)-2,2'-bipyridine 6-(1-Phenylethyl) Steric bulk enhances selectivity in metal complexes; potential for asymmetric catalysis.
6-(Thiophen-2-yl)-2,2'-bipyridine 6-Thiophene Heteroatom (S) modifies electronic properties; Cu(I) complexes show orange photoluminescence (λem = 600 nm).
6-(Furan-2-yl)-2,2'-bipyridine 6-Furan Oxygen heteroatom lowers emission energy; photophysical properties differ from thiophene analogs.
4,4'-Dimethyl-2,2'-bipyridine 4-Methyl groups Electron-donating methyl groups stabilize metal complexes; used in Ru-based photocatalysts.
6-Chloro-2,2'-bipyridine 6-Chloro Electron-withdrawing Cl group increases oxidative stability; intermediates in drug synthesis.
Key Findings:
  • Steric Effects : The phenylethyl group in this compound introduces steric hindrance, which can prevent unwanted side reactions in catalytic cycles, as seen in analogous alkyl-substituted bipyridines .
  • Electronic Tuning : Thiophene and furan substituents alter the ligand’s π-accepting ability, impacting metal-to-ligand charge transfer (MLCT) in photoluminescent Cu(I) complexes .
  • Positional Isomerism : 4,4'-Dimethyl-2,2'-bipyridine demonstrates that substituent position (4 vs. 6) affects electronic distribution, with 4-methyl groups enhancing redox stability in Ru complexes .
Catalysis and Photophysics:
  • Mn/Re Complexes : Mn and Re complexes with hydroxyl-substituted bipyridines (e.g., Mn-2OH, Re-2OH) show improved selectivity in CO₂ electroreduction due to intramolecular proton transfer .
  • Ir(III) Complexes : Substitution with carboxy groups (e.g., H2dcbpy) stabilizes π* orbitals, red-shifting absorption and emission spectra in Ir(III) complexes used in OLEDs .
  • Cu(I) Complexes : 6-(Thiophen-2-yl)-2,2'-bipyridine forms stable Cu(I) complexes with solid-state photoluminescence, whereas furan analogs exhibit different emission profiles .
Antimicrobial Activity:

Mononuclear complexes of substituted bipyridines with carboxylato ligands exhibit antimicrobial activity, with bond lengths (M–N: ~2.0 Å, M–O: ~2.2 Å) consistent with stable chelation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(1-Phenylethyl)-2,2'-bipyridine, considering challenges in bipyridine functionalization?

  • Methodological Answer : Synthesis often involves reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) using nickel catalysts , though yields can vary due to steric hindrance from the phenylethyl group. Modifications to reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography (silica gel, gradient elution) are critical for isolating pure products . For asymmetric bipyridines, sequential functionalization or protecting group strategies may reduce side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound and its metal complexes?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent positioning and confirm ligand purity .
  • Infrared (IR) Spectroscopy : Detects coordination shifts in C=N or C-H stretches upon metal binding .
  • X-ray Crystallography : Resolves ligand geometry and metal-ligand bond lengths in complexes (e.g., Ni or Ru coordination) .

Q. What are common pitfalls in synthesizing this compound, and how can researchers troubleshoot them?

  • Methodological Answer : Low yields often arise from incomplete coupling of pyridine precursors or steric hindrance. Solutions include:

  • Using excess catalyst (e.g., Ni(0)) to drive coupling reactions .
  • Switching to bulkier leaving groups (e.g., bromine instead of chlorine) to improve reactivity.
  • Employing high-throughput screening to optimize solvent systems (e.g., DMF vs. THF) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies in UV-vis or IR spectra may stem from solvation effects or approximations in density functional theory (DFT) calculations. To resolve:

  • Perform solvent-correlated DFT simulations (e.g., using the COSMO model) .
  • Validate computational models with temperature-dependent spectroscopic studies .

Q. What strategies improve the catalytic efficiency of metal complexes incorporating this compound?

  • Methodological Answer :

  • Steric Tuning : The phenylethyl group can stabilize catalytic intermediates by preventing aggregation. Compare turnover numbers (TONs) with analogous ligands (e.g., 6-methyl-2,2'-bipyridine) to assess steric impact .
  • Electronic Modulation : Introduce electron-withdrawing/donating groups to adjust metal center redox potentials. Electrochemical studies (cyclic voltammetry) quantify these effects .

Q. How should researchers design experiments to study electron transfer mechanisms in complexes of this compound?

  • Methodological Answer :

  • Spectroelectrochemistry : Combine cyclic voltammetry with in-situ UV-vis or EPR to correlate redox events with structural changes .
  • Time-Resolved Spectroscopy : Use femtosecond transient absorption to track ultrafast electron transfer in photoactivated complexes .

Q. What computational approaches best model the coordination behavior of this compound in transition metal complexes?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/def2-TZVP to predict ligand field splitting and spin states .
  • Molecular Dynamics (MD) : Simulate ligand flexibility in solution to assess conformational preferences during metal binding .

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